molecular formula C18H17FN4OS B2645158 3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole CAS No. 2415583-47-8

3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B2645158
CAS No.: 2415583-47-8
M. Wt: 356.42
InChI Key: UBPWWTGUCLINOR-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a fluorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole: Shares a similar fluorinated pyridine moiety.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a fluorinated indole structure.

Uniqueness

What sets 3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole apart is its unique combination of a benzothiazole core with a piperazine ring and a fluorinated pyridine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-12-10-15(20-11-14(12)19)18(24)23-8-6-22(7-9-23)17-13-4-2-3-5-16(13)25-21-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPWWTGUCLINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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